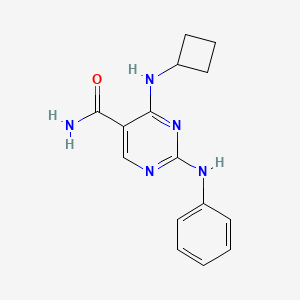
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular functions, including the regulation of glycogen metabolism, cell proliferation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of 2,4-dichloro-5-nitropyrimidine with sodium hydroxide and 2,2,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction between the pyrimidine intermediate and aniline under basic conditions.
Cyclobutylamino Substitution: The final step involves the substitution of the remaining chloro group with cyclobutylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and cyclobutylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aniline, cyclobutylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .
科学研究应用
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide involves the inhibition of glycogen synthase kinase-3 (GSK-3). The compound binds to the ATP-binding site of GSK-3, thereby preventing the phosphorylation of its substrates. This inhibition leads to the modulation of various cellular pathways, including those involved in glycogen metabolism, cell proliferation, and apoptosis .
相似化合物的比较
Similar Compounds
2-Anilino-4-(thiazol-5-yl)pyrimidine: Another potent GSK-3 inhibitor with a different substituent at the 4-position.
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine: A compound with similar pyrimidine core but different functional groups.
Uniqueness
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which confers high selectivity and potency towards GSK-3 inhibition. This makes it a valuable compound for therapeutic applications targeting diseases associated with GSK-3 dysregulation .
属性
分子式 |
C15H17N5O |
|---|---|
分子量 |
283.33 g/mol |
IUPAC 名称 |
2-anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H17N5O/c16-13(21)12-9-17-15(19-11-5-2-1-3-6-11)20-14(12)18-10-7-4-8-10/h1-3,5-6,9-10H,4,7-8H2,(H2,16,21)(H2,17,18,19,20) |
InChI 键 |
FEOZAUOLCXCHGY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


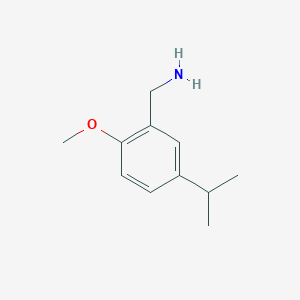

![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
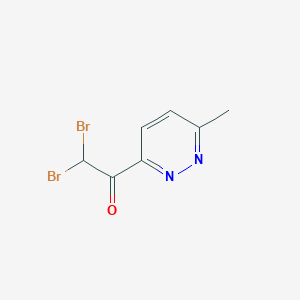
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)
![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
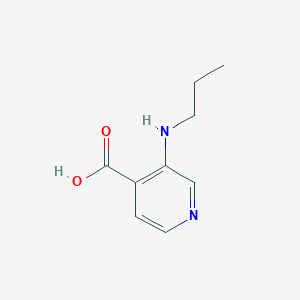

![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
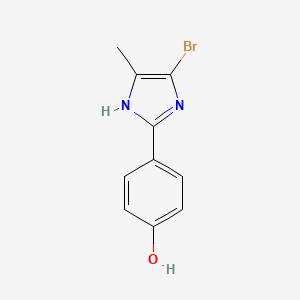
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
